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Compound of Interest

Compound Name:
trans-N-Boc-1,4-

cyclohexanediamine hydrochloride

Cat. No.: B1272279 Get Quote

Disclaimer: The CAS number 946002-43-3 provided in the topic query corresponds to trans-N-
Boc-1,4-cyclohexanediamine hydrochloride, a chemical intermediate.[1][2][3] This guide

focuses on Dabrafenib (GSK2118436), a potent BRAF inhibitor, which is likely the intended

subject of interest for an audience of researchers and drug development professionals.

Introduction
Dabrafenib, also known as GSK2118436, is a potent and selective ATP-competitive inhibitor of

the RAF family of serine/threonine kinases, with high selectivity for the BRAF V600E mutation.

[4] This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a critical

regulator of cell growth and proliferation.[5][6] Consequently, Dabrafenib is a cornerstone in the

treatment of BRAF V600-mutant cancers, most notably metastatic melanoma.[4][7] This

technical guide provides a comprehensive overview of Dabrafenib's chemical properties,

synthesis, mechanism of action, and key experimental data.

Chemical Information
Dabrafenib is available as a free base or as a mesylate salt. The following table summarizes its

key chemical properties.
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Property Value

Chemical Name

N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-

dimethylethyl)-4-thiazolyl]-2-fluorophenyl}-2,6-

difluorobenzenesulfonamide

Synonyms GSK2118436, Tafinlar

CAS Number
1195765-45-7 (free base), 1195768-06-9

(mesylate)

Molecular Formula C23H20F3N5O2S2

Molecular Weight
519.56 g/mol (free base)[8][9], 615.68 g/mol

(mesylate)[10]

Appearance Solid

Solubility
DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 1

mg/mL

Synthesis
The synthesis of Dabrafenib has been described in several publications and patents.[11][12] A

common route involves a multi-step process culminating in the formation of the thiazole and

pyrimidine rings and subsequent sulfonamidation.

Experimental Protocol: Exemplary Synthesis Route
A generalized synthetic scheme is presented below. For detailed, step-by-step protocols,

please refer to the cited literature.[11][12][13]

Synthesis of the thiazole core: This typically involves the reaction of a substituted thioamide

with an alpha-haloketone.

Introduction of the pyrimidine ring: The thiazole intermediate is then coupled with a

pyrimidine derivative, often through a Suzuki or Stille coupling reaction.

Sulfonamidation: The final step involves the reaction of the aminophenyl-thiazole-pyrimidine

intermediate with 2,6-difluorobenzenesulfonyl chloride to yield Dabrafenib.
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Mechanism of Action and Signaling Pathway
Dabrafenib selectively inhibits the kinase activity of mutant B-Raf, thereby interrupting the

aberrant MAPK/ERK signaling cascade.[5] In cells with the BRAF V600E mutation, the B-Raf

protein is constitutively active, leading to downstream phosphorylation and activation of MEK

and subsequently ERK.[5][6] Activated ERK then translocates to the nucleus and

phosphorylates transcription factors that promote cell proliferation and survival.[6] By binding to

the ATP-binding site of mutant B-Raf, Dabrafenib prevents the phosphorylation of MEK, leading

to a reduction in ERK phosphorylation, cell cycle arrest at the G1 phase, and ultimately

apoptosis in cancer cells.[5][6][8]
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Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.
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Quantitative Data
The biological activity of Dabrafenib has been extensively characterized through various in vitro

and in vivo studies.

In Vitro Kinase and Cell Proliferation Inhibition
Target/Cell Line Assay Type IC50 (nM)

BRAF V600E Cell-free kinase assay 0.7[8]

Wild-type BRAF Cell-free kinase assay 0.64

c-RAF Cell-free kinase assay 5

SKMEL28 (BRAF V600E) Cell proliferation 3[14]

A375P F11 (BRAF V600E) Cell proliferation 8[14]

Colo205 (BRAF V600E) Cell proliferation 7[14]

HFF (wild-type BRAF) Cell proliferation 3000[14]

In Vivo Efficacy
Dabrafenib has demonstrated significant anti-tumor activity in xenograft models of human

melanoma. In an A375P mouse xenograft model, oral administration of Dabrafenib at doses

ranging from 3 to 100 mg/kg resulted in tumor growth inhibition.[15]

Experimental Protocols
Kinase Inhibition Assay (Cell-Free)
A common method to determine the half-maximal inhibitory concentration (IC50) of a

compound against a specific kinase is through a radiometric or fluorescence-based assay.

Reagents: Recombinant human BRAF V600E, MEK1 (substrate), ATP (with a radiolabel

such as ³³P-γ-ATP or a fluorescent analog), assay buffer.

Procedure:

A dilution series of Dabrafenib is prepared.
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The kinase, substrate, and Dabrafenib are incubated together in the assay buffer.

The reaction is initiated by the addition of ATP.

After a defined incubation period, the reaction is stopped.

The amount of phosphorylated substrate is quantified using a suitable detection method

(e.g., scintillation counting for radiometric assays or fluorescence polarization for

fluorescence-based assays).

Data Analysis: The percentage of inhibition is calculated for each concentration of

Dabrafenib, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay
The effect of Dabrafenib on the proliferation of cancer cell lines is typically assessed using

assays that measure metabolic activity or DNA synthesis.

Cell Culture: BRAF V600E mutant cell lines (e.g., A375, SKMEL28) and wild-type BRAF cell

lines (as a control) are cultured under standard conditions.

Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

A dilution series of Dabrafenib is added to the wells.

The plates are incubated for a period of 72 hours.

A reagent such as MTT, MTS, or resazurin is added to the wells, which is converted to a

colored or fluorescent product by metabolically active cells.

The absorbance or fluorescence is measured using a plate reader.

Data Analysis: The percentage of viable cells is calculated for each concentration of

Dabrafenib, and the IC50 value is determined.

Western Blot for ERK Phosphorylation
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This assay is used to confirm the mechanism of action of Dabrafenib by measuring the

phosphorylation status of ERK.

Cell Treatment and Lysis: Cells are treated with Dabrafenib for a specified time, then washed

and lysed to extract proteins.

Protein Quantification: The total protein concentration in each lysate is determined using a

protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting:

Equal amounts of protein from each sample are separated by size using sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-

ERK) and total ERK (t-ERK).

The membrane is then incubated with a secondary antibody conjugated to an enzyme

(e.g., horseradish peroxidase).

A chemiluminescent substrate is added, and the resulting signal is detected using an

imaging system.

Data Analysis: The band intensities for p-ERK and t-ERK are quantified, and the ratio of p-

ERK to t-ERK is calculated to determine the effect of Dabrafenib on ERK phosphorylation.

Cell Culture & Treatment Protein Extraction Western Blot Data Analysis
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Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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